molecular formula C9H10N2O B1386925 (1-Methyl-1H-indazol-5-YL)methanol CAS No. 1092961-11-9

(1-Methyl-1H-indazol-5-YL)methanol

Cat. No.: B1386925
CAS No.: 1092961-11-9
M. Wt: 162.19 g/mol
InChI Key: ASOJENREUJHTMD-UHFFFAOYSA-N
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Description

(1-Methyl-1H-indazol-5-yl)methanol is a heterocyclic organic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.189 g/mol . Its CAS registry number is 1092961-11-9, and it is characterized by a hydroxymethyl (-CH₂OH) group attached to the 5-position of a 1-methylindazole scaffold . Key physicochemical properties include a density of 1.2±0.1 g/cm³, boiling point of 332.3±17.0 °C, and flash point of 154.8±20.9 °C . The compound is typically available in high purity (95–97%) and is stocked in quantities up to 1 g, indicating established synthetic protocols .

The hydroxymethyl group allows for further derivatization, such as oxidation or esterification, making it a versatile building block in medicinal chemistry . Notably, derivatives of this compound have shown inhibitory activity against S-adenosyl-L-homocysteine hydrolase (SAHase), highlighting its relevance in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-5-YL)methanol typically involves the reaction of indazole derivatives with appropriate reagents. One common method is the reaction of 1-methylindazole with formaldehyde under acidic conditions to yield this compound . Another approach involves the reduction of 1-methyl-5-nitroindazole using a reducing agent such as sodium borohydride, followed by the addition of methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-indazol-5-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Endocannabinoid System Modulation

One of the most significant applications of (1-Methyl-1H-indazol-5-yl)methanol is its role as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). This modulation can enhance the signaling pathways associated with the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and metabolic processes .

Case Study: Pain Management and Inflammation
Research indicates that compounds like this compound can potentially alleviate chronic pain and inflammation by inhibiting MAGL activity. This inhibition leads to increased levels of 2-AG, which can activate cannabinoid receptors and provide analgesic effects .

Cancer Treatment

Recent studies have highlighted the upregulation of MAGL in aggressive cancer cells, suggesting that selective MAGL inhibitors could serve as therapeutic agents in oncology. By inhibiting MAGL, this compound may disrupt fatty acid signaling pathways that promote tumor growth and metastasis .

Case Study: Tumor Growth Inhibition
In preclinical models, compounds that inhibit MAGL have shown promise in reducing tumor size and metastasis in various cancer types, including breast and prostate cancers. The modulation of endocannabinoid signaling is believed to contribute to these effects .

Neuropharmacological Applications

The compound also shows potential in treating neuropsychiatric disorders due to its ability to influence endocannabinoid signaling pathways associated with mood regulation.

Case Study: Anxiety and Depression
Studies suggest that enhancing endocannabinoid signaling can mitigate symptoms of anxiety and depression. By targeting MAGL, this compound may offer a novel approach to treating these conditions without the side effects commonly associated with traditional antidepressants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of (1-Methyl-1H-indazol-5-yl)methanol and Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) LogP
This compound C₉H₁₀N₂O 162.19 -CH₃ (N1), -CH₂OH (C5) 332.3±17.0 0.75
(1-Benzyl-1H-imidazol-5-yl)methanol C₁₁H₁₂N₂O 188.23 -CH₂Ph (N1), -CH₂OH (C5) Not reported ~1.5*
1-Pentyl-1H-imidazole-5-methanol C₉H₁₆N₂O 168.24 -(CH₂)₄CH₃ (N1), -CH₂OH (C5) Not reported ~2.0*
[1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol C₁₈H₁₈N₂OS 310.41 -CH₂Ph (N1), -S-CH₂Ph (C2), -CH₂OH (C5) Not reported ~3.5*

*Estimated based on substituent contributions.

Key Observations:

  • Substituent Effects: The benzyl group in (1-Benzyl-1H-imidazol-5-yl)methanol increases lipophilicity (LogP ~1.5 vs. 0.75) compared to the methyl group in the target compound, which may enhance membrane permeability but reduce aqueous solubility . The pentyl chain further elevates LogP (~2.0), favoring lipid-rich environments .

Biological Activity

(1-Methyl-1H-indazol-5-YL)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole ring system with a methyl group at the first position and a methanol group at the fifth position. This structure is significant as indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Target Kinases

The compound has been shown to interact with several key kinases:

  • CHK1 and CHK2 : These kinases are involved in the DNA damage response, suggesting that this compound may play a role in cancer therapy through modulation of cell cycle checkpoints.
  • SGK (serum/glucocorticoid-regulated kinase) : This kinase is implicated in various cellular processes, including cell survival and metabolism.

Biochemical Interactions

The compound influences various biochemical pathways by interacting with enzymes such as cytochrome P450, which is essential for drug metabolism. This interaction can affect the pharmacokinetics of other therapeutic agents.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Table 1: Summary of Pharmacokinetic Properties

PropertyValue
AbsorptionHigh
BBB PermeabilityYes
MetabolismCytochrome P450
ExcretionRenal

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have been extensively studied:

  • Anticancer Potential : A study demonstrated that indazole derivatives could inhibit tumor growth in xenograft models, suggesting a similar potential for this compound .
  • Inflammation Models : Research on structurally related compounds has shown efficacy in reducing inflammatory markers in animal models, indicating possible therapeutic applications for inflammatory diseases .
  • Microbial Assays : Screening assays have indicated that some indazole derivatives possess antimicrobial activity against various pathogens, warranting further exploration of this compound in this context.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (1-Methyl-1H-indazol-5-yl)methanol, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalization of the indazole core. For example, a nitro-substituted indazole precursor may undergo reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to generate the alcohol moiety. Reaction conditions such as temperature (0–25°C), solvent polarity (e.g., methanol or THF), and pH control (neutral to mildly acidic) are critical to minimize side reactions like over-reduction or decomposition . Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • ¹H NMR : Focus on the methyl group resonance (~3.9–4.1 ppm for N-methyl) and the methanolic proton (~4.5–5.0 ppm, broadened due to OH exchange). Adjacent aromatic protons on the indazole ring appear as doublets or multiplets in the 7.0–8.0 ppm range .
  • Mass Spectrometry (ESI+) : The molecular ion [M+H]⁺ should align with the molecular weight (e.g., ~177.2 g/mol). Fragmentation patterns (e.g., loss of H₂O) confirm the alcohol functional group.
  • IR Spectroscopy : A strong O-H stretch (~3200–3500 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) validate the methanol substituent.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous organic waste. Avoid aqueous rinses to prevent environmental release .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives, such as enzyme inhibition or receptor binding?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., SAHase inhibition studies) with human placenta-derived enzymes. Compare IC₅₀ values against controls like 3-deazaadenosine (3-DZA). Optimize substrate concentrations (e.g., 10–100 µM) and monitor kinetics via UV-Vis spectrophotometry .
  • Dose-Response Curves : Test derivatives at logarithmic concentrations (0.1–100 µM) to establish structure-activity relationships (SAR). Include positive/negative controls to validate assay robustness.

Q. How should researchers address contradictions between experimental spectroscopic data and computational predictions (e.g., DFT-optimized structures)?

  • Methodological Answer :

  • Cross-Validation : Replicate NMR experiments under standardized conditions (e.g., solvent, temperature) to rule out artifacts. Compare DFT-predicted chemical shifts (Gaussian/B3LYP/6-311+G(d,p)) with experimental data.
  • Error Analysis : Assess computational limitations (e.g., solvation effects, basis set incompleteness) and refine models using explicit solvent simulations or hybrid functionals (e.g., ωB97X-D) .

Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation dynamics in water or DMSO to assess stability and aggregation tendencies. Use tools like GROMACS with OPLS-AA force fields .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., O-H···N interactions) .
  • ORTEP Visualization : Analyze thermal ellipsoids to confirm stereochemistry and rule out disorder. Compare unit cell parameters with Cambridge Structural Database entries for validation .

Q. What strategies are recommended for modifying the indazole core to enhance bioactivity while maintaining solubility?

  • Methodological Answer :

  • SAR-Driven Synthesis : Introduce substituents at the 3- or 7-positions (e.g., halogens, methoxy groups) to modulate lipophilicity (clogP) and hydrogen-bonding capacity.
  • Prodrug Approaches : Esterify the methanol group (e.g., acetyl or phosphate esters) to improve membrane permeability, with enzymatic cleavage studies in simulated biological fluids .

Properties

IUPAC Name

(1-methylindazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJENREUJHTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)CO)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657126
Record name (1-Methyl-1H-indazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092961-11-9
Record name (1-Methyl-1H-indazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (300 mg, 7.83 mmol) was suspended in tetrahydrofuran (20 ml); and under an ice cooling, a solution (10 ml) of ethyl 1-methyl-1H-indazole-5-carboxylate (800 mg, 3.92 mmol) prepared in the Step 4-1-3-A in tetrahydrofuran was slowly added thereto. After the mixture was stirred under an ice cooling for 30 minutes, 5 drops of a saturated sodium bicarbonate solution were slowly added to the mixture. Ethyl acetate was added to the mixture, and 5 drops of a saturated sodium bicarbonate solution was further added thereto. The precipitate was removed by filtration, and the filtrate was concentrated. The concentrate was purified by silica gel column chromatography (n-hexane:ethyl acetate=1:1) to give the title compound (420 mg, 66%) as a light-brown powder.
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300 mg
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66%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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